Cas no 1806739-81-0 (5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)

5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile is a versatile organic compound featuring a unique chloromethyl and trifluoromethoxy substituents. Its pyridine backbone offers enhanced solubility and stability, making it suitable for various synthetic applications. The presence of a hydroxy group and acetonitrile group provides functionality for cross-coupling reactions, offering a broader scope for chemical synthesis. This compound is well-suited for research in medicinal chemistry and organic synthesis.
5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile structure
1806739-81-0 structure
Product name:5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile
CAS No:1806739-81-0
MF:C9H6ClF3N2O2
MW:266.604351520538
CID:4833938

5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile
    • Inchi: 1S/C9H6ClF3N2O2/c10-3-5-4-15-8(16)7(6(5)1-2-14)17-9(11,12)13/h4H,1,3H2,(H,15,16)
    • InChI Key: LTLORDLIXCFXNP-UHFFFAOYSA-N
    • SMILES: ClCC1=CNC(C(=C1CC#N)OC(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 445
  • XLogP3: 0.7
  • Topological Polar Surface Area: 62.1

5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029093409-1g
5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile
1806739-81-0 97%
1g
$1,504.90 2022-03-31

Additional information on 5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile

Introduction to 5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1806739-81-0)

5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile, with the CAS number 1806739-81-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and potential therapeutic applications. The unique arrangement of functional groups, including a chloromethyl substituent, a hydroxy group, a trifluoromethoxy moiety, and an acetonitrile side chain, endows this molecule with distinct chemical properties and reactivity patterns that make it a valuable intermediate in synthetic chemistry.

The significance of this compound lies in its versatility as a building block for more complex molecules. In recent years, there has been growing interest in developing novel pyridine derivatives for their potential roles in drug discovery. The presence of the chloromethyl group, for instance, allows for facile nucleophilic substitution reactions, enabling the introduction of additional functional groups and the construction of larger molecular frameworks. This reactivity has been exploited in various synthetic strategies to create pharmacophores with enhanced binding affinity and selectivity.

The trifluoromethoxy group is another key feature of this compound that contributes to its chemical behavior. Fluorinated aromatic compounds are known for their improved metabolic stability, lipophilicity, and binding interactions with biological targets. The introduction of fluorine atoms into drug candidates can significantly modulate their pharmacokinetic properties, making them more suitable for therapeutic use. In particular, trifluoromethoxy-substituted pyridines have been explored in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs due to their ability to enhance receptor binding and reduce degradation rates.

The hydroxy group in the molecule also plays a crucial role in determining its biological activity. Hydroxylated pyridines are often found in natural products and bioactive compounds, where they contribute to interactions with enzymes and receptors. The position of the hydroxyl group at the 2-position relative to the nitrogen atom influences the electronic properties of the pyridine ring, affecting its reactivity and solubility characteristics. This positioning has been strategically employed in medicinal chemistry to optimize drug-like properties such as solubility, permeability, and metabolic stability.

The acetonitrile side chain at the 4-position adds another layer of complexity to the molecule's behavior. Acetonitrile groups are commonly used in pharmaceutical intermediates due to their ability to enhance solubility in polar organic solvents and their role as electron-withdrawing moieties. This feature can influence the overall electronic distribution of the molecule, affecting its interaction with biological targets and its pharmacokinetic profile.

Recent research has highlighted the potential of 5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile as a precursor in the synthesis of novel therapeutic agents. For example, studies have demonstrated its utility in generating derivatives with inhibitory activity against specific enzymes implicated in diseases such as cancer and inflammation. The combination of multiple functional groups allows for fine-tuning of molecular properties to achieve desired biological effects. Researchers have leveraged computational modeling and high-throughput screening techniques to identify promising scaffolds derived from this compound that exhibit enhanced potency and reduced toxicity compared to existing drugs.

The development of new synthetic methodologies has also been a focus area for researchers working with this compound. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable routes to producing derivatives of 5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile. These innovations not only improve yield but also minimize waste generation, aligning with broader efforts to promote environmentally responsible chemical synthesis.

In addition to its applications in drug discovery, this compound has shown promise as a tool molecule in chemical biology studies. Its well-defined structure allows researchers to probe mechanistic questions related to enzyme function and receptor binding. By incorporating isotopically labeled versions or analogs of this compound, scientists can gain insights into metabolic pathways and interaction dynamics that are critical for understanding disease mechanisms.

The future prospects for 5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile are vast, driven by ongoing advancements in synthetic chemistry and medicinal chemistry. As our understanding of biological systems continues to evolve, new opportunities will arise for utilizing this versatile intermediate in creating next-generation therapeutics. Collaborative efforts between academia and industry are likely to accelerate progress by combining expertise in molecular design, synthetic methodologies, and preclinical evaluation.

In conclusion,5-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1806739-81-0) represents a significant asset in the pharmaceutical toolkit due to its unique structural features and functional diversity. Its role as a synthetic intermediate continues to be pivotal in developing innovative treatments across various therapeutic areas. As research progresses,this compound is poised to remain at the forefront of medicinal chemistry innovation,contributing to advancements that improve human health worldwide.

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